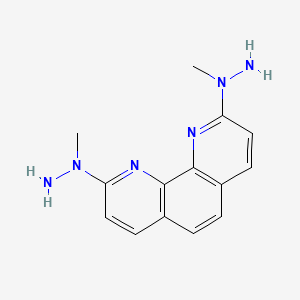
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives Phenanthroline compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Nitration: The phenanthroline is nitrated to introduce nitro groups at the 2 and 9 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino groups are methylated using methyl iodide to form the corresponding methylhydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methylhydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce hydrazine derivatives.
科学研究应用
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of sensors and materials for detecting metal ions and other analytes.
作用机制
The mechanism by which 2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s molecular targets include metal ions like copper and iron, which play crucial roles in cellular processes.
相似化合物的比较
Similar Compounds
1,10-Phenanthroline: The parent compound without the methylhydrazinyl groups.
2,9-Dimethyl-1,10-phenanthroline: A similar compound with methyl groups instead of methylhydrazinyl groups.
2,9-Diamino-1,10-phenanthroline: A compound with amino groups at the 2 and 9 positions.
Uniqueness
2,9-Bis(1-methylhydrazinyl)-1,10-phenanthroline is unique due to the presence of the 1-methylhydrazinyl groups, which enhance its reactivity and potential applications. These groups allow for more diverse chemical reactions and interactions with biological molecules compared to its similar compounds.
属性
CAS 编号 |
74339-63-2 |
|---|---|
分子式 |
C14H16N6 |
分子量 |
268.32 g/mol |
IUPAC 名称 |
1-[9-[amino(methyl)amino]-1,10-phenanthrolin-2-yl]-1-methylhydrazine |
InChI |
InChI=1S/C14H16N6/c1-19(15)11-7-5-9-3-4-10-6-8-12(20(2)16)18-14(10)13(9)17-11/h3-8H,15-16H2,1-2H3 |
InChI 键 |
TUGRJWQFEUHIOV-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=NC2=C(C=CC3=C2N=C(C=C3)N(C)N)C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


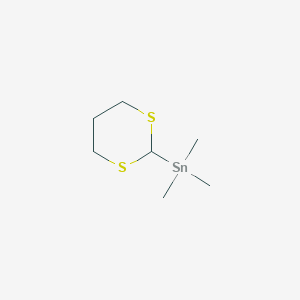

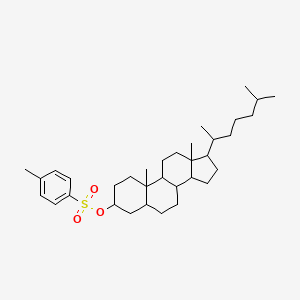
![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
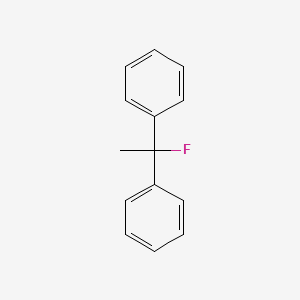
![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)
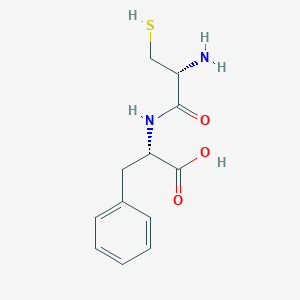

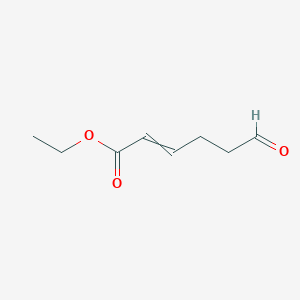

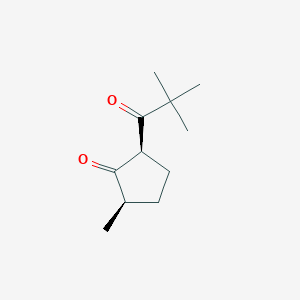
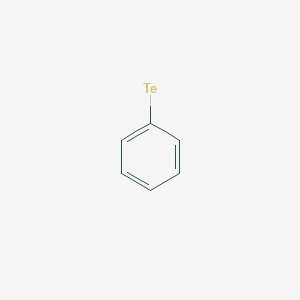

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
